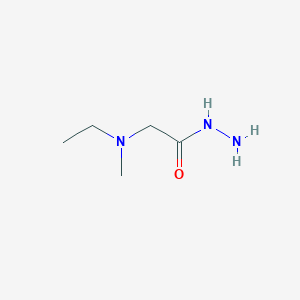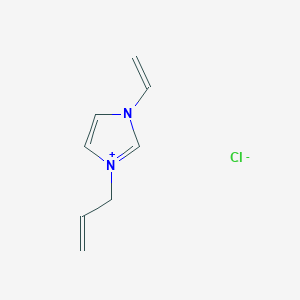
1-Allyl-3-vinyliMidazoliuM chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of imidazolium-based compounds like 1-Allyl-3-vinyliMidazoliuM chloride typically involves the quaternization of imidazoles. For example, 1-vinyl-3-cyanomethylimidazolium chloride, a related compound, is synthesized through the quaternization of 1-vinylimidazole with chloroacetonitrile, characterized using various spectroscopic techniques and X-ray analysis (Evsyukov et al., 2001).
Molecular Structure Analysis
The molecular structure of imidazolium chloride compounds has been extensively studied using spectroscopic methods and X-ray crystallography. These studies reveal detailed insights into the arrangement of atoms and the electronic environment within the molecule, which are crucial for understanding its reactivity and properties. For instance, the crystal structure analysis of 1-vinyl-3-cyanomethylimidazolium chloride provided evidence for its potential applications due to its structural features (Evsyukov et al., 2001).
Chemical Reactions and Properties
1-Allyl-3-vinyliMidazoliuM chloride participates in various chemical reactions, leveraging its imidazolium structure for applications in polymer science and materials engineering. Its ability to undergo polymerization, as well as its interactions with other substances, are of particular interest. The polymerization of related imidazolium compounds has been demonstrated to produce polyelectrolytes with specific properties, highlighting the versatility of these compounds in creating materials with desired characteristics (Evsyukov et al., 2001).
Physical Properties Analysis
The physical properties of 1-Allyl-3-vinyliMidazoliuM chloride, such as viscosity, thermal stability, and solubility, play a significant role in its applicability in various domains. These properties are influenced by the molecular structure of the compound and can be tailored through chemical modification to meet specific requirements. For example, the high viscosity and film-forming properties of polymers derived from related imidazolium compounds suggest their potential use as thickeners or detergent additives (Evsyukov et al., 2001).
Chemical Properties Analysis
The chemical properties of 1-Allyl-3-vinyliMidazoliuM chloride, including its reactivity, stability, and interactions with other molecules, are central to its application in synthesis and material design. Its role as a solvent or reactant in the dissolution and transformation of cellulose, for instance, showcases its utility in the development of new materials and processes that are more environmentally friendly and efficient (Zhang et al., 2005).
Aplicaciones Científicas De Investigación
Solvent for Cellulose : 1-Allyl-3-methylimidazolium chloride has been identified as an efficient solvent for the dissolution and regeneration of cellulose, offering a novel and nonpolluting process for the manufacture of regenerated cellulose materials due to its thermostable and nonvolatile nature (Zhang et al., 2005).
Plasticizing Effect in Polymer Electrolytes : This compound improves the stability and disrupts the crystallinity of the matrix formed between cellulose acetate and lithium bis(trifluoromethanesulfonyl)imide, enhancing the ionic conductivity (Ramesh et al., 2012).
Surface Properties Study in Ionic Liquids : The surface properties of ionic liquids, including 1-allyl-3-vinylimidazolium, have been examined using inverse gas chromatography, highlighting their Lewis amphoteric and stronger basic character (Wang et al., 2020).
Catalytic Activity in Copper Complexes : It has been used as a carbene ligand precursor in the reduction of aryl ketones with triethoxysilane, demonstrating enhanced catalytic activity due to the functional substituents attached to the N-heterocyclic carbene (Peng et al., 2009).
Cellulose Extraction from Wood Chips : Its application in extracting cellulose from various wood chips, such as pine, poplar, and others, has been explored, showing high efficiency and ease of recycling (Wang et al., 2011).
Synthesis of Cellulose Esters : It has been used for the synthesis of cellulose benzoates and laurates under homogeneous conditions, offering a versatile medium for cellulose modification (Zhang et al., 2009; Wen et al., 2017).
Safety And Hazards
If inhaled, it is recommended to move the victim into fresh air and give oxygen if breathing is difficult . If it comes into contact with skin, contaminated clothing should be removed immediately and the area should be washed off with soap and plenty of water . In case of ingestion, the mouth should be rinsed with water and vomiting should not be induced .
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethenyl-3-prop-2-enylimidazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N2.ClH/c1-3-5-10-7-6-9(4-2)8-10;/h3-4,6-8H,1-2,5H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYCEKOMLYESGW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC[N+]1=CN(C=C1)C=C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Allyl-3-vinylimidazolium chloride | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-[(2-Methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]butanoic acid](/img/structure/B1149151.png)
![tert-butyl N-[1-(3-forMylphenyl)piperidin-4-yl]carbaMate](/img/no-structure.png)
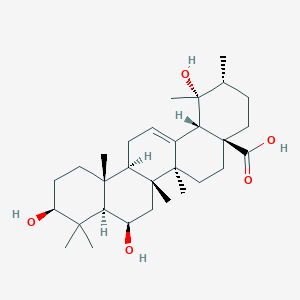
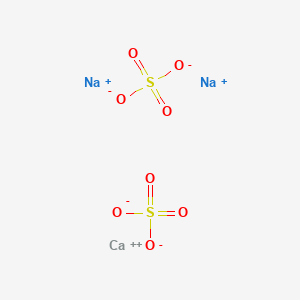
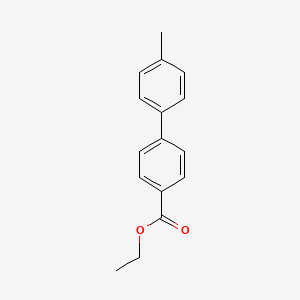
![(1R,5S)-Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1149162.png)
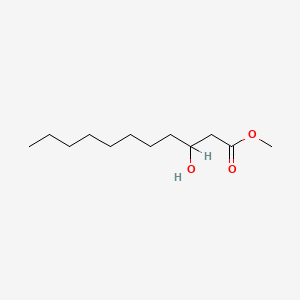
![(3S,8R,9S,10R,13S,14S)-17-chloro-16-formyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1149172.png)
